molecular formula C9H10BrClO2 B580629 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene CAS No. 1245563-20-5

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene

Cat. No.: B580629
CAS No.: 1245563-20-5
M. Wt: 265.531
InChI Key: WLQVPLBKGLEZOM-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a 2-(2-methoxyethoxy) group

Scientific Research Applications

1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-(2-methoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). Another method includes the use of N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or chlorine substituents can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of Grignard reagents.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) with a Lewis acid catalyst (FeBr3).

    Nucleophilic Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.

Major Products:

    Substituted Benzenes: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzenes .

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-bromo-4-chloro-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQVPLBKGLEZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682148
Record name 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-20-5
Record name 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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